molecular formula C23H24N4O4S2 B2413853 N-(4-acetamidophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941937-43-5

N-(4-acetamidophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2413853
CAS No.: 941937-43-5
M. Wt: 484.59
InChI Key: NRKCSKZZAPKRAE-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications

  • Antitumor Activity : A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, showing potential antitumor activity against human tumor cell lines derived from different neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).

  • Crystal Structures : Research by Galushchinskiy, Slepukhin, and Obydennov (2017) focused on the crystal structures of similar compounds, providing insights into their molecular configurations and potential applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).

  • Antimicrobial Activity : A study by Krátký, Vinšová, and Stolaříková (2017) explored rhodanine-3-acetic acid derivatives, including compounds similar to N-(4-acetamidophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, demonstrating significant antimicrobial activities against a range of pathogens (Krátký, Vinšová, & Stolaříková, 2017).

  • Anti-inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, showing significant anti-inflammatory activity in their study (Sunder & Maleraju, 2013).

  • Optoelectronic Properties : Camurlu and Guven (2015) investigated thiazole-based polythiophenes, which share structural similarities with the compound , revealing interesting optoelectronic properties (Camurlu & Guven, 2015).

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-15(28)25-17-6-8-18(9-7-17)26-22(30)14-33-23-27-19(13-32-23)11-21(29)24-12-16-4-3-5-20(10-16)31-2/h3-10,13H,11-12,14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKCSKZZAPKRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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